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Cat. No.: B15620470
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For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Arachidonyl-GABA (N-AG)

N-Arachidonyl-GABA (N-AG), also known as N-arachidonoyl-y-aminobutyric acid, is an
endogenous lipoamino acid that belongs to a class of signaling lipids structurally related to the
endocannabinoid anandamide. It is formed by the conjugation of arachidonic acid, a
polyunsaturated fatty acid, with the neurotransmitter y-aminobutyric acid (GABA).[1] First
identified in bovine brain, N-AG has garnered interest for its potential therapeutic effects,
particularly its analgesic properties demonstrated in in vivo models.[1] As a hybrid molecule
containing a key inhibitory neurotransmitter, its interaction with the GABAergic system is of
significant interest for understanding its mechanism of action and for the development of novel
therapeutics targeting pain and neurological disorders.

Biosynthesis and Metabolism of N-Arachidonyl-
GABA

The precise in vivo biosynthetic and metabolic pathways of N-AG are not fully elucidated, but
evidence suggests several potential mechanisms.

2.1 Biosynthesis
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The formation of N-AG is believed to occur through the enzymatic conjugation of arachidonic
acid and GABA. One proposed pathway involves the action of a cytochrome c-dependent
process. In vitro studies have shown that cytochrome c can catalyze the formation of N-AG
from arachidonoyl-CoA and GABA in the presence of hydrogen peroxide. This reaction
proceeds favorably at physiological temperature and pH, suggesting a potential role for this
mitochondrial protein in the biosynthesis of N-AG and other arachidonyl amino acids in vivo.

2.2 Metabolism

The degradation of N-AG is likely mediated by fatty acid amide hydrolase (FAAH), the same
enzyme responsible for the breakdown of the endocannabinoid anandamide. The structural
similarity between N-AG and other N-acylethanolamines supports this hypothesis. Inhibition of
FAAH would be expected to increase the endogenous levels and prolong the signaling of N-
AG, a strategy that has been explored for other endocannabinoid-like molecules. Quantitative
analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been
established to measure levels of N-AG and related compounds in brain tissue, providing a
crucial tool for studying its metabolism.

Interaction with GABAergic Systems

N-AG's structure suggests a direct interaction with components of the GABAergic system,
including GABA-A receptors and GABA transporters (GATS).

3.1 GABA-A Receptor Modulation

GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory
neurotransmission in the central nervous system.[2] They are pentameric structures with
multiple allosteric binding sites that modulate the receptor's response to GABA.[2] Lipids, in
particular, are known to modulate GABA-A receptor function. For instance, arachidonic acid
can directly inhibit GABA-A receptor currents, and cholesterol is crucial for maintaining receptor
functionality.[3]

While direct binding data for N-AG on GABA-A receptors is limited, studies on structurally
similar compounds provide strong indirect evidence for its modulatory role. The
endocannabinoid 2-arachidonoylglycerol (2-AG) and the related lipoamino acid N-arachidonoyl-
glycine (NA-glycine) have been shown to act as positive allosteric modulators of GABA-A
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receptors, potentiating GABA-induced currents.[4][5] This modulation is often dependent on the
presence of specific beta subunits within the receptor complex.[4][5] It is hypothesized that N-
AG may act in a similar manner, binding to a lipid-accessible site on the GABA-A receptor to
enhance GABAergic inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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